3-Chloro-5-phenyl-1,2,4-oxadiazole
Overview
Description
3-Chloro-5-phenyl-1,2,4-oxadiazole, also known as CPOD, is an organic compound that is used as an intermediate in the synthesis of a variety of organic compounds. CPOD has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Biological Activity
Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .
Antibacterial Properties
Many oxadiazole derivatives exhibit antibacterial properties . This makes them useful in the development of new antibiotics, especially in the face of growing antibiotic resistance.
Antiviral Properties
Oxadiazole derivatives also exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs, which are crucial in the fight against diseases like HIV, influenza, and coronavirus .
Antifungal Properties
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their fungicidal activity . This makes them useful in agriculture, where fungal diseases can cause significant crop losses.
Antineoplastic and Anticancer Properties
Many oxadiazole derivatives have been found to exhibit antineoplastic and anticancer properties . This makes them potential candidates for the development of new cancer treatments.
Anti-inflammatory Properties
The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% . Derivatives 21c and 21i showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively .
Analgesic Properties
In addition to their anti-inflammatory properties, some oxadiazole derivatives also exhibit analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
DNA Detection
Experimental data showed that fluorescence of HOXD (a derivative of oxadiazole) could be quenched by DNA and the decreased fluorescence intensity of HOXD resulting from fluorescence quenching is proportional to DNA concentrations . This suggests that HOXD could be used as a new fluorescent probe for quantitative determination of DNA .
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which 3-chloro-5-phenyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have shown potential against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, and Staphylococcus aureus .
Mode of Action
Studies on similar 1,2,4-oxadiazoles suggest that they may interact with target proteins such as theTrypanosoma cruzi cysteine protease cruzain . This interaction could lead to changes in the target, potentially inhibiting its function and leading to the observed anti-infective activity.
Result of Action
Given its potential anti-infective activity, it may lead to the inhibition of growth and pathogenicity of certain microorganisms .
properties
IUPAC Name |
3-chloro-5-phenyl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDRQCJJPCDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558489 | |
Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-phenyl-1,2,4-oxadiazole | |
CAS RN |
23432-93-1 | |
Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Was 3-chloro-5-phenyl-1,2,4-oxadiazole successfully synthesized in the study?
A1: No, the study clarifies that 3-chloro-5-phenyl-1,2,4-oxadiazole was not produced. The research refuted a previous claim that this compound was the product of the reaction between ω-chlorophenylglyoxime and phosphorus pentachloride []. Instead, they demonstrated that the actual product is 3-chloro-4-phenylfurazan.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.